Tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
Overview
Description
Scientific Research Applications
Synthesis and Derivative Formation
Synthesis of Piperidine Derivatives Tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate has been utilized in the synthesis of piperidine derivatives, showcasing its potential in forming complex chemical structures. The process involves nucleophilic opening of the oxirane ring and subsequent reactions with electrophiles, yielding N-substituted hexahydrofuro[2,3-c]pyridine derivatives (Moskalenko & Boev, 2014).
Advanced Synthetic Routes Efficient and scalable synthetic routes have been developed for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound related to tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate. This compound serves as a precursor for further selective derivations, enabling the synthesis of novel compounds complementing piperidine ring systems (Meyers et al., 2009).
Enantiomerically Pure Derivatives A scalable synthesis method has been established for enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, a compound structurally related to tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate. This method involves an innovative starting approach and an epimerization/hydrolysis step, significantly enhancing yield and purity (Maton et al., 2010).
Molecular Structure Elucidation The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, similar in structure to tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, has been synthesized and characterized. Advanced techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis have been used for structural determination, highlighting the potential of tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate for structural studies and its importance in chemical synthesis (Moriguchi et al., 2014).
Chemical Transformations and Applications
Synthesis of Substituted Piperidines Tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate has been involved in the synthesis of substituted piperidines, serving as a scaffold for the preparation of novel compounds. This highlights its versatility in synthetic organic chemistry (Harmsen et al., 2011).
Chiral Ligand Synthesis The compound has contributed to the development of a flexible route to chiral 2-endo-substituted 9-oxabispidines, which have been used as chiral ligands in catalytic processes. This demonstrates the compound's potential in the field of asymmetric synthesis and catalysis (Breuning et al., 2009).
properties
IUPAC Name |
tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-6-4-7(12)8(13)11-5-6/h6-7H,4-5H2,1-3H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTWZULNMBYWPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC1C(=O)NC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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